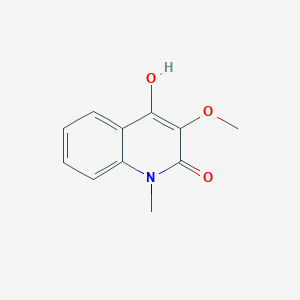4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one
CAS No.: 90061-39-5
Cat. No.: VC3283373
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90061-39-5 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 4-hydroxy-3-methoxy-1-methylquinolin-2-one |
| Standard InChI | InChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)9(13)10(15-2)11(12)14/h3-6,13H,1-2H3 |
| Standard InChI Key | UYDLHTOWSNBXTM-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C(=C(C1=O)OC)O |
| Canonical SMILES | CN1C2=CC=CC=C2C(=C(C1=O)OC)O |
Introduction
Chemical Identity and Structural Characteristics
4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one belongs to the quinolinone family of heterocyclic compounds, specifically classified as a 2(1H)-quinolone derivative. This compound features a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing heterocyclic ring, with distinct functional groups at positions 1, 3, and 4. The methyl group at position 1, methoxy group at position 3, and hydroxyl group at position 4 contribute to its unique chemical properties and potential biological activities .
Structural Formula and Representation
The molecular formula of 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . The structure contains a quinoline core with an oxygen attached to the carbon at position 2, forming a lactam functional group characteristic of quinolones. The compound exhibits potential tautomerism, though evidence suggests the 2-quinolone tautomer is typically preferred over the 2-quinolinol form in similar compounds .
Chemical Identifiers
The compound's precise chemical identification is essential for scientific communication and database referencing. Table 1 presents the key chemical identifiers associated with 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one.
Table 1: Chemical Identifiers of 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one
| Identifier Type | Value |
|---|---|
| PubChem CID | 54723909 |
| CAS Registry Number | 90061-39-5 |
| IUPAC Name | 4-hydroxy-3-methoxy-1-methylquinolin-2-one |
| InChI | InChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)9(13)10(15-2)11(12)14/h3-6,13H,1-2H3 |
| InChIKey | UYDLHTOWSNBXTM-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C(=C(C1=O)OC)O |
These standardized identifiers facilitate precise compound recognition across scientific databases and literature, ensuring accurate cross-referencing in research publications .
Physical and Chemical Properties
The physical and chemical properties of 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one influence its behavior in biological systems and its potential applications in pharmaceutical research and development. While direct experimental data for this specific compound is limited, some properties can be inferred from structurally similar quinolone derivatives.
Chemical Reactivity
The functional groups present in 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one contribute to its chemical reactivity profile. The hydroxyl group at position 4 and the methoxy group at position 3 can participate in hydrogen bonding and potential metal chelation. Additionally, the lactam structure provides sites for nucleophilic attack under appropriate conditions. This chemical reactivity profile influences the compound's potential biological interactions and pharmacological properties.
Natural Sources and Occurrence
4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one has been documented in specific plant species, providing insights into its natural distribution and potential ecological roles.
Botanical Sources
According to the PubChem database, 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one has been reported in two species of the genus Micromelum: Micromelum falcatum and Micromelum minutum . These plants belong to the Rutaceae family, which is known for producing various biologically active secondary metabolites including alkaloids, coumarins, and flavonoids.
Distribution and Ecological Significance
The Micromelum genus is predominantly distributed across Southeast Asia, parts of South Asia, and northern Australia. Plants in this genus have traditional medicinal applications in various cultures, suggesting potential pharmacological significance of their constituent compounds. The specific ecological role of 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one in these plant species remains to be fully investigated, though similar quinolone alkaloids often serve defensive functions against herbivores and pathogens.
Synthesis and Preparation Methods
Understanding synthetic approaches to 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one is essential for facilitating further research and potential applications of this compound.
Laboratory Preparation Procedure
The general procedure for synthesizing 4-hydroxyquinolin-2(1H)-ones typically involves heating a mixture of an aniline (such as N-methylaniline) and a substituted diethyl malonate at elevated temperatures (220-270°C) until ethanol distillation ceases . For 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one, this would likely require N-methylaniline and an appropriately methoxy-substituted malonate derivative. The reaction mixture is then processed through a series of extraction and purification steps, including treatment with sodium hydroxide solution, acidification, and recrystallization.
Analytical Methods and Characterization
Reliable analytical methods are essential for the identification, quantification, and characterization of 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one in various matrices.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about quinolone derivatives. For 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one, characteristic signals would be expected for the methyl group at position 1, the methoxy group at position 3, and the hydroxyl group at position 4, in addition to the aromatic protons of the quinoline core. Complete assignments of these resonances are crucial for unambiguous structural confirmation .
Mass Spectrometry
Mass spectrometry offers another powerful tool for compound identification. For related quinolone derivatives, predicted collision cross-section data has been established for various adducts, which can aid in identification using ion mobility mass spectrometry techniques . Similar approaches would be applicable to 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one.
Chromatographic Methods
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), would be suitable for the separation and quantification of 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one from complex matrices such as plant extracts or biological samples.
Future Research Directions
The current state of knowledge regarding 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one reveals several promising avenues for future investigation.
Comprehensive Biological Activity Screening
Systematic evaluation of this compound's biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties, would provide valuable insights into its pharmacological potential. Structure-activity relationship studies comparing it with similar quinolone derivatives could further elucidate the functional significance of the specific substitution pattern.
Medicinal Plant Investigations
Further ethnobotanical and phytochemical studies of Micromelum falcatum and Micromelum minutum could reveal additional compounds with similar structures and potential synergistic effects. The traditional medicinal applications of these plants might provide clues about potential therapeutic applications of 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one.
Synthetic Methodology Development
Development of efficient and selective synthetic methodologies for 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one and related derivatives would facilitate more extensive research into their properties and applications. Green chemistry approaches that minimize environmental impact would be particularly valuable.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume